molecular formula C7H5BrFIS B6287516 (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane CAS No. 2385566-77-6

(6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane

Cat. No.: B6287516
CAS No.: 2385566-77-6
M. Wt: 346.99 g/mol
InChI Key: QZIWXSYXUDISMN-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is a halogenated aryl methyl sulfide characterized by a phenyl ring substituted with bromo (Br), fluoro (F), and iodo (I) groups at positions 6, 2, and 3, respectively, along with a methylsulfane (-SCH₃) moiety. The presence of three distinct halogens enables diverse reactivity pathways, such as nucleophilic substitution, cross-coupling reactions, or participation in radical processes .

Properties

IUPAC Name

1-bromo-3-fluoro-4-iodo-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIWXSYXUDISMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Halogen Exchange

A diazotization-based approach, as demonstrated in the synthesis of 2-bromo-4-fluoro-6-methylphenol (CN111825531B), offers a template for introducing halogens at specific positions. The patent outlines a two-step process:

  • Diazotization hydrolysis of 4-fluoro-2-methylaniline to yield 4-fluoro-2-methylphenol.

  • Bromination using bromine and hydrogen peroxide in dichloromethane/water, achieving a 95% yield.

For the target compound, this method could be adapted by substituting the methyl group with a methylsulfane moiety and modifying halogenation steps. For instance:

  • Iodination via a Sandmeyer reaction using potassium iodide on a diazonium salt intermediate.

  • Bromination under controlled conditions to avoid over-halogenation.

Key Reaction Parameters:

StepReagents/ConditionsYield (Reported)
DiazotizationNitrosyl sulfuric acid, H₂SO₄, 0–5°C85–90%
BrominationBr₂, H₂O₂, CH₂Cl₂/H₂O, –10–5°C94–95%

Sequential Electrophilic Aromatic Substitution

The methylsulfane group (–SMe) acts as a strong ortho/para-directing group , influencing the regioselectivity of electrophilic substitutions. A plausible sequence involves:

  • Sulfidation : Introducing –SMe via nucleophilic aromatic substitution (NAS) on a pre-halogenated benzene derivative.

  • Fluorination : Using Selectfluor® or Balz-Schiemann reaction to install fluorine at the ortho position.

  • Iodination/Bromination : Leveraging directed ortho-metalation (DoM) strategies or Ullmann coupling for heavy halogens.

Challenges:

  • Competing directing effects : The –SMe group may dominate over halogens, necessitating protective groups or transient directing strategies.

  • Steric hindrance : Bulky substituents at positions 2, 3, and 6 complicate later functionalization steps.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions, as noted in the synthesis of (2-fluoro-3-iodophenyl)(methyl)sulfane , provide a modular route. For the target compound:

  • Prepare a boronic ester at position 6 of a 2-fluoro-3-iodophenyl scaffold.

  • Couple with a bromine source (e.g., Br₂ or NBS) under Pd(0) catalysis.

Example Protocol:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (3:1)

  • Temperature : 80°C, 12 h

Multi-Step Functionalization via Oxidation and Halogenation

Sulfide Formation Followed by Halogenation

Drawing from CN107652246B , which details the synthesis of a brominated methylsulfonyl compound:

  • Thioether formation : React 2-fluoro-3-iodophenol with methyl disulfide under basic conditions.

  • Bromination : Use N-bromosuccinimide (NBS) in CCl₄ with radical initiators (e.g., AIBN) for regioselective bromination at position 6.

Optimization Considerations:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance bromination rates but may reduce selectivity.

  • Temperature control : Low temperatures (–10°C) minimize side reactions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
DiazotizationHigh regioselectivity, scalableRequires hazardous reagents (Br₂, H₂O₂)90–95%
Suzuki CouplingModular, mild conditionsSensitive to steric hindrance70–85%
Ullmann ReactionEfficient for iodine introductionHigh temperatures, long reaction times60–75%
Radical BrominationCompatible with electron-rich arenesRisk of over-bromination50–65%

Industrial-Scale Considerations and Green Chemistry

The patent CN111825531B emphasizes solvent recycling and waste minimization , critical for large-scale production. Key recommendations:

  • Replace dichloromethane with renewable solvents (e.g., cyclopentyl methyl ether).

  • Employ catalytic hydrogen peroxide for bromine recycling, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the methylsulfane group can form covalent bonds or engage in non-covalent interactions, leading to changes in the activity or function of the target molecules. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane with structurally analogous halogenated aryl methyl sulfides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound Not available C₇H₄BrFIS ~347.97 Br (C6), F (C2), I (C3), SCH₃ High halogen density; potential Suzuki coupling substrate
(2,6-Dibromo-3-fluorophenyl)(methyl)sulfane 1314987-31-9 C₇H₅Br₂FS 304.89 Br (C2, C6), F (C3), SCH₃ Used in sulfane sulfur trapping studies
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane 1879026-19-3 C₈H₈BrFOS 251.07 Br (C5), F (C2), OCH₃ (C3), SCH₃ Methoxy group enhances solubility
(3-Chloro-2,6-difluoro-5-iodophenyl)(methyl)sulfane 2918924-97-5 C₇H₄ClF₂IS 320.53 Cl (C3), F (C2, C6), I (C5), SCH₃ High polarity; potential antimicrobial agent
(4-Bromo-2-methylphenyl)(methyl)sulfane 89981-03-3 C₈H₉BrS 217.13 Br (C4), CH₃ (C2), SCH₃ Low molecular weight; used in oxidation studies

Reactivity and Functional Group Analysis

  • Halogen Reactivity :
    • The iodo group in the target compound is a superior leaving group compared to bromo or chloro substituents in analogs, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
    • Bromo and iodo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura with bromo groups) .
  • Electronic Effects :
    • The fluoro group (strong electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitution to specific positions .
    • Methoxy groups in analogs (e.g., 1879026-19-3) increase solubility but reduce electrophilic reactivity compared to halogens .

Physical Properties and Stability

  • Molecular Weight and Solubility :
    • Higher molecular weight (~347.97 g/mol) due to iodine contributes to lower solubility in polar solvents compared to bromo- or methoxy-substituted analogs .
    • Compounds with methoxy groups (e.g., 1879026-19-3) exhibit improved solubility in organic solvents .
  • Thermal Stability :
    • Iodo-substituted compounds may exhibit lower thermal stability due to weaker C-I bonds compared to C-Br or C-Cl bonds in analogs .

Research Findings and Data

Key Studies on Reactivity

  • Sulfane Sulfur Trapping : Phosphine reagents (e.g., P2) react rapidly with sulfane sulfurs, as demonstrated in studies involving (2,6-dibromo-3-fluorophenyl)(methyl)sulfane derivatives. This reactivity is critical for quantifying sulfane sulfur species in biological systems .
  • Oxidation to Sulfones : (4-Bromo-2-methylphenyl)(methyl)sulfane oxidizes to 1-Bromo-4-(methylsulfonyl)benzene under mild conditions, a transformation relevant to pharmaceutical intermediate synthesis .

Biological Activity

The compound (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane , with the CAS number 2385566-77-6, has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrFISC_7H_5BrFIS, with a molecular weight of approximately 346.99 g/mol. The presence of halogen atoms (bromine, fluorine, and iodine) and the methylsulfane group significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents enhance the compound's binding affinity to enzymes and receptors, modulating their activity. The methylsulfane group may improve solubility and stability, further influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with similar halogenated structures have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural characteristics.
  • Antiproliferative Effects : In vitro studies indicate that related compounds exhibit significant antiproliferative activity against cancer cell lines, with IC50 values in the nanomolar range. This suggests potential applications in cancer therapeutics .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • A series of analogs including this compound were tested against colon cancer cell lines. The results demonstrated potent inhibition of cell growth, indicating a promising therapeutic profile for further development .
  • Mechanistic Studies :
    • Investigations into the compound's mechanism revealed that it interacts with key signaling pathways involved in cellular proliferation and apoptosis. This interaction is mediated through enzymatic inhibition and receptor modulation, which are critical for its antiproliferative effects .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis highlighted that the positioning of halogen atoms significantly affects the compound's biological potency. For instance, variations in bromine and fluorine substitution patterns were correlated with changes in reactivity and biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
This compoundHalogenated phenyl structureSpecific bromine position enhances reactivity
(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfaneSimilar halogenated structureDifferent bromine position affecting binding
(4-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfaneHalogenated phenyl ringVariation in substitution impacting properties

Q & A

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodology :
  • Flow chemistry improves heat/mass transfer for exothermic halogenation steps .
  • DoE (Design of Experiments) optimizes parameters (temperature, catalyst loading) to minimize costly iodine waste .

Key Citations

  • Synthetic protocols and stability data from PubChem-derived studies .
  • Halogen reactivity and coupling methods from Kanto Reagents catalog .
  • Biological activity benchmarks from analogous sulfane derivatives .

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